2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one typically involves the reaction of hydrazonoyl halides with appropriate precursors. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: This involves the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents like ethanol. Reaction conditions such as temperature and pH are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile yields 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .
Scientific Research Applications
2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against breast cancer cell lines.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: These compounds share the thiazole core structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring often show comparable chemical reactivity and applications.
Uniqueness
What sets 2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one apart is its unique combination of the thiazole and pyridine rings, along with the presence of the difluorophenyl group. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H9F2N3OS |
---|---|
Molecular Weight |
281.28 g/mol |
IUPAC Name |
2-amino-7-(2,3-difluorophenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C12H9F2N3OS/c13-7-3-1-2-5(9(7)14)6-4-8(18)16-11-10(6)19-12(15)17-11/h1-3,6H,4H2,(H2,15,17)(H,16,18) |
InChI Key |
FFYKSYPAGAQOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(S2)N)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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